3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound 3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic molecule combining a 1,3,4-oxadiazole ring fused with a thiazolidin-4-one core. The 2-chlorophenyl substituent at the oxadiazole ring introduces steric and electronic effects that influence its reactivity and biological interactions. The sulfanylidene group (C=S) in this compound may enhance binding to biological targets compared to oxo (C=O) analogs due to increased thiophilicity .
Properties
CAS No. |
62329-47-9 |
|---|---|
Molecular Formula |
C11H6ClN3O2S2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H6ClN3O2S2/c12-7-4-2-1-3-6(7)9-13-14-10(17-9)15-8(16)5-19-11(15)18/h1-4H,5H2 |
InChI Key |
ZGYJXAHPZHQPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-chlorobenzoyl hydrazinecarbodithioate. This intermediate is then cyclized with chloroacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques are also tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. The thioxothiazolidinone moiety may also interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent groups, heterocyclic rings (oxadiazole vs. thiadiazole), and functional moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations
Heterocycle Influence: Oxadiazole vs. Thiadiazole: The target compound’s 1,3,4-oxadiazole ring (O, N-rich) may offer different electronic properties compared to thiadiazole (S, N-containing) analogs. Sulfanylidene (C=S) vs.
Substituent Effects :
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound may induce steric hindrance compared to 3- or 4-substituted chlorophenyl analogs (e.g., ), altering biological selectivity.
- Electron-Withdrawing Groups : Fluorine (e.g., ) and chlorine substituents enhance lipophilicity and membrane penetration, critical for antimicrobial activity .
Biological Activity Trends: Thiadiazole derivatives with dichlorophenyl groups (e.g., ) show pronounced fungicidal activity, possibly due to enhanced electrophilicity from chlorine atoms. The target compound’s oxadiazole-thiazolidinone hybrid structure may synergize antimicrobial and anticancer effects, as seen in related studies .
Biological Activity
The compound 3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : C₁₁H₆ClN₃O₂S₂
- Molecular Weight : 311.767 g/mol
- CAS Number : 62329-47-9
Biological Activity Overview
This compound is primarily studied for its anticancer , antimicrobial , and antioxidant activities. The following sections detail these biological activities along with relevant data.
Anticancer Activity
Research indicates that derivatives of thiazolidin-4-one, including the compound , exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 Cell Line
In a study evaluating the anticancer efficacy of synthesized derivatives, it was found that several compounds showed promising results against the MCF-7 breast cancer cell line. The following table summarizes the IC₅₀ values of selected derivatives:
| Compound | IC₅₀ (µM) |
|---|---|
| Doxorubicin (Control) | 0.5 |
| D-1 | 1 |
| D-6 | 3 |
| D-15 | 5 |
| D-16 | 7 |
The results demonstrated that compounds D-1, D-6, D-15, and D-16 exhibited comparable efficacy to doxorubicin, indicating their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial activity of the compound was assessed against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives.
Antimicrobial Efficacy Data
The following table presents the MIC values for selected strains:
| Microbial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 3.58 |
| Escherichia coli | 5.00 |
| Candida albicans | 8.74 |
These findings indicate that the compound possesses significant antimicrobial properties, outperforming some commercial antibiotics .
Antioxidant Activity
The antioxidant potential was evaluated using the DPPH assay method. The compound's ability to scavenge free radicals was compared to ascorbic acid as a standard.
Antioxidant Activity Results
The table below summarizes the IC₅₀ values for antioxidant activity:
| Compound | IC₅₀ (µM) |
|---|---|
| Ascorbic Acid (Control) | 111.6 |
| Compound D-16 | 22.3 |
Compound D-16 exhibited a much lower IC₅₀ value than ascorbic acid, indicating superior antioxidant activity .
Structure–Activity Relationship (SAR)
The biological activities of thiazolidin-4-one derivatives are influenced by their structural components. Key observations include:
- Electron-Withdrawing Groups : Compounds with halogen substituents at the para position showed enhanced antimicrobial properties.
- Electron-Donating Groups : Derivatives with methoxy or hydroxyl groups exhibited increased anticancer and antioxidant activities.
These findings suggest that careful modification of substituents can optimize the biological efficacy of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
